molecular formula C15H15NO4 B1453126 2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine CAS No. 1187168-28-0

2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine

Cat. No.: B1453126
CAS No.: 1187168-28-0
M. Wt: 273.28 g/mol
InChI Key: CKDCPTIPRFQOCO-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine is a useful research compound. Its molecular formula is C15H15NO4 and its molecular weight is 273.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-18-12-8-7-10(9-13(12)19-2)15(17)11-5-4-6-14(16-11)20-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDCPTIPRFQOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=NC(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with methoxy and benzoyl groups. The presence of these functional groups is believed to influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, suggesting that the compound may inhibit bacterial growth through interference with cellular processes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

This data demonstrates the compound's potential as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. A notable study assessed its cytotoxic effects against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cells.

Cell Line IC50 (µM) Mechanism of Action
HepG25.0Induction of apoptosis
DU14510.0Cell cycle arrest
MDA-MB-2317.5Inhibition of proliferation

The results indicate that the compound can induce apoptosis and inhibit cell proliferation, making it a candidate for further development in cancer therapy .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Apoptosis Induction: Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity: The presence of methoxy groups may contribute to radical scavenging activity, protecting cells from oxidative stress .

Case Study 1: Anticancer Efficacy

A preclinical study evaluated the efficacy of this compound in a xenograft model of breast cancer. The compound was administered at varying doses over four weeks. Tumor size reduction was observed in treated groups compared to controls, indicating significant anticancer activity.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against clinical isolates of resistant bacterial strains. It demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option for resistant infections.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules : 2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine serves as a precursor in the synthesis of more complex organic compounds. It can undergo various reactions including oxidation to form carboxylic acid derivatives and reduction to yield different benzyl derivatives.
Reaction TypeProduct Formed
OxidationCarboxylic acid derivative
ReductionBenzyl derivative
  • Antimicrobial Properties : Research has indicated that compounds similar to this compound exhibit antimicrobial activities. These properties are being investigated for potential applications in treating infections .
  • Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation by targeting specific pathways such as EGFR/VEGFR-2. This suggests that this compound may have similar effects .

Medical Applications

  • Drug Development : The compound is being explored as a candidate for drug development due to its potential therapeutic effects. Its structure allows for modifications that may enhance efficacy against various diseases .
Application AreaPotential Use
AnticancerDrug candidate targeting specific cancer pathways
AntimicrobialTreatment for bacterial infections

Industrial Uses

  • Material Development : In industry, this compound is utilized in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for creating advanced polymers and coatings .

Case Studies

  • Bronchodilator Synthesis : A notable case involved using this compound in synthesizing bronchodilators through a series of chemical transformations. This application highlights its potential in respiratory therapies .
  • Hair Dye Development : The compound has also been used as an intermediate in hair dye formulations, demonstrating its versatility beyond pharmaceuticals into cosmetic applications .

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: A common synthetic approach involves coupling 3,4-dimethoxybenzoyl chloride with 6-methoxypyridine derivatives under Friedel-Crafts acylation conditions. Key optimization steps include:

  • Catalyst Selection: Use Lewis acids like AlCl₃ or FeCl₃ to enhance electrophilic substitution efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility while minimizing side reactions .
  • Temperature Control: Maintain temperatures between 0–5°C during acylation to prevent over-reaction or decomposition .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Yield improvements (>70%) are achievable by pre-activating the benzoyl chloride with trimethylamine .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly in resolving overlapping signals?

Methodological Answer:

  • ¹H NMR: Focus on aromatic regions (δ 6.5–8.5 ppm). Use 2D-COSY or NOESY to resolve overlapping methoxy (δ ~3.8–4.0 ppm) and pyridine proton signals. Decoupling experiments can isolate coupling patterns .
  • ¹³C NMR: Assign carbonyl (C=O, δ ~165–170 ppm) and pyridine carbons (δ ~120–150 ppm) using DEPT-135 to distinguish CH₃ groups .
  • HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

Advanced Research Questions

Q. How does this compound function as a ligand in asymmetric catalysis, and what methodologies are used to evaluate its enantioselectivity?

Methodological Answer: This compound acts as a P-chiral ligand in asymmetric hydrogenation and C–C bond-forming reactions. Key applications include:

  • Enantioselective Hydrogenation: Test with α,β-unsaturated ketones using Rh(I) or Ru(II) complexes. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak® AD-H column) or circular dichroism (CD) .
  • Mechanistic Studies: Employ X-ray crystallography to resolve ligand-metal coordination geometry. Compare experimental ee values with DFT-calculated transition states to rationalize stereoselectivity .
  • Catalytic Screening: Use kinetic resolution experiments (e.g., Sharpless epoxidation) to assess ligand performance under varying temperatures and pressures .

Q. What experimental approaches are employed to assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

  • pH-Dependent Stability Studies: Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/37°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) or LC-MS at timed intervals .
  • Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics. Hydrolytic cleavage of the benzoyl group is accelerated under alkaline conditions (pH >10) due to nucleophilic attack on the carbonyl .
  • Solid-State Stability: Conduct accelerated stability testing (40°C/75% RH) over 4 weeks. Use PXRD and DSC to detect crystalline phase changes or hydrate formation .

Q. How can computational modeling guide the design of derivatives of this compound for enhanced bioactivity or catalytic performance?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target enzymes (e.g., kinases) or catalytic metal centers. Prioritize derivatives with improved steric/electronic complementarity .
  • QSAR Modeling: Coramine or Gaussian-based DFT calculations evaluate substituent effects on HOMO/LUMO energies and redox potentials. Optimize methoxy group positions for electron-donating effects .
  • MD Simulations: Simulate ligand-receptor dynamics (NAMD/GROMACS) to assess conformational stability in aqueous or lipid bilayer environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine
Reactant of Route 2
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2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.